ONO 207

Beschreibung

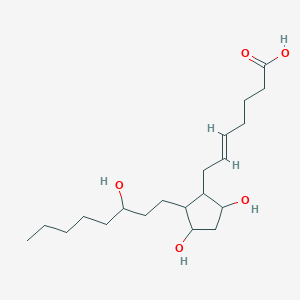

RN given refers to (5Z,9alpha,11alpha,15S)-isome

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQBSJQTCKVWTD-NFUXFLSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315630 |

Source

|

| Record name | 13,14-Dihydro-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27376-74-5 |

Source

|

| Record name | 13,14-Dihydro-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydroprostaglandin F2α | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7J7JKJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ONO-2745 (Remimazolam): A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-2745, also known as remimazolam (and formerly CNS 7056), is an ultra-short-acting intravenous benzodiazepine sedative/anesthetic. Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive overview of the core pharmacology of ONO-2745, including its molecular interactions, pharmacokinetic profile, and key experimental data.

Core Mechanism of Action: GABA-A Receptor Modulation

ONO-2745 is a positive allosteric modulator of the GABA-A receptor.[1][2] Unlike direct agonists, ONO-2745 does not activate the receptor itself but enhances the effect of the endogenous ligand, GABA.[3] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and, consequently, neuronal inhibition. This widespread inhibition in the central nervous system manifests as sedation, anxiolysis, and anesthesia.

The binding site for benzodiazepines, including ONO-2745, on the GABA-A receptor is distinct from the GABA binding site. It is located at the interface of the α and γ subunits of the receptor complex. ONO-2745, like other benzodiazepines, increases the frequency of the chloride channel opening in the presence of GABA.

Signaling Pathway

The signaling pathway of ONO-2745 at the GABA-A receptor is depicted below.

References

- 1. Remimazolam, a short-acting GABA(A) receptor agonist for intravenous sedation and/or anesthesia in day-case surgical and non-surgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of ONO-2506 (Arundic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-2506, also known as arundic acid, is a novel neuroprotective agent that has garnered significant interest for its potential therapeutic applications in a range of neurological disorders, including ischemic stroke, neurodegenerative diseases, and spinal cord injury. Its primary mechanism of action involves the inhibition of S100B protein synthesis in astrocytes. S100B, a calcium-binding protein, is upregulated in response to brain injury and contributes to neuroinflammation and neuronal damage. By suppressing S100B production, ONO-2506 mitigates these detrimental effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to ONO-2506.

Discovery and Rationale

The discovery of ONO-2506 stemmed from research into the role of astrocytes in the pathophysiology of brain injury. Following an ischemic event, reactive astrogliosis occurs, characterized by the overproduction of various molecules, including the S100B protein.[1][2][3] Elevated levels of extracellular S100B are associated with increased infarct volume and worsened neurological deficits.[4] This protein exerts its neurotoxic effects by activating the Receptor for Advanced Glycation End products (RAGE) on neurons and other glial cells, triggering downstream inflammatory signaling cascades.[5][6] Consequently, inhibiting the synthesis of S100B emerged as a promising therapeutic strategy. ONO-2506, chemically known as (R)-(-)-2-propyloctanoic acid, was identified as a potent inhibitor of S100B synthesis in cultured astrocytes.[4]

Chemical Synthesis

The synthesis of the enantiomerically pure (R)-(-)-2-propyloctanoic acid (ONO-2506) is crucial for its biological activity. An asymmetric synthesis approach utilizing a chiral auxiliary has been reported to achieve high enantiomeric excess.[7]

Asymmetric Synthesis Protocol Outline:

A notable method for the asymmetric synthesis of arundic acid involves the stereoselective alkylation of an N-acyloxazolidinone, a well-established method in asymmetric synthesis. The following is a generalized protocol based on such methodologies.

Step 1: Acylation of Chiral Auxiliary An enantiomerically pure chiral auxiliary, such as an Evans oxazolidinone, is acylated with octanoyl chloride in the presence of a base (e.g., triethylamine or n-butyllithium) to form the corresponding N-acyloxazolidinone.

Step 2: Diastereoselective Enolate Formation and Alkylation The N-acyloxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a stereochemically defined enolate. This enolate is then alkylated with propyl iodide. The steric hindrance provided by the chiral auxiliary directs the incoming propyl group to a specific face of the enolate, resulting in a high degree of diastereoselectivity.

Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is cleaved from the alkylated product. This is typically achieved by hydrolysis with a reagent such as lithium hydroxide in a mixture of tetrahydrofuran and water. This step yields the desired (R)-(-)-2-propyloctanoic acid and recovers the chiral auxiliary, which can often be recycled.

Step 4: Purification The final product is purified using standard techniques such as column chromatography or distillation to yield enantiomerically pure ONO-2506.

Quantitative Data

The following tables summarize key quantitative data for ONO-2506 from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of ONO-2506 in Acute Ischemic Stroke Patients

| Parameter | Value | Reference |

| Terminal Half-life (t½) | ~2-3 hours | [8][9] |

| Dosing | 2-12 mg/kg/h (1-hour infusion daily for 7 days) | [2][8] |

| Systemic Exposure | Less than dose-proportional at higher doses | [8] |

Table 2: Preclinical Efficacy of ONO-2506

| Model | Dosage | Outcome | Reference |

| Rat Model of Intracerebral Hemorrhage | 2 µg/µl (intracerebroventricular) | Prevented motor dysfunction, reduced S100B levels, astrogliosis, and microglial activation | [4] |

| Rat Model of Spinal Cord Injury | 20 mg/kg (intraperitoneal, daily for 1 week) | Attenuated neuropathic pain | [2] |

| Mouse Model of Permanent Focal Ischemia | 10 mg/kg/day (intraperitoneal) | Significantly ameliorated brain damage and reduced infarct volumes | [10] |

Table 3: Clinical Trial Efficacy Data for ONO-2506 in Acute Ischemic Stroke

| Study Phase | Dosage | Primary Endpoint | Result | Reference |

| Phase I | 8 mg/kg/h | Change from baseline in NIHSS | Trend towards improvement (p=0.018 at Day 40 vs. placebo) | [2] |

| Phase I | Not specified | Serum S-100β levels | Treatment associated with lower serum levels of S-100β | [11] |

Experimental Protocols

In Vitro S100B Synthesis Inhibition Assay

Objective: To determine the in vitro efficacy of ONO-2506 in inhibiting S100B synthesis in astrocytes.

Methodology:

-

Cell Culture: Primary astrocyte cultures are established from the cerebral cortices of neonatal rats.

-

Stimulation: Astrocytes are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce S100B expression.[3]

-

Treatment: Cells are treated with varying concentrations of ONO-2506 or vehicle control.

-

S100B Quantification: After a defined incubation period, the concentration of S100B in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value, representing the concentration of ONO-2506 that inhibits 50% of S100B secretion, is calculated.

In Vivo Model of Ischemic Stroke

Objective: To evaluate the neuroprotective effects of ONO-2506 in a rodent model of ischemic stroke.

Methodology:

-

Animal Model: Ischemic stroke is induced in rodents (e.g., rats or mice) via middle cerebral artery occlusion (MCAO).

-

Treatment: ONO-2506 is administered at a specified dose and route (e.g., 10 mg/kg, intraperitoneally) at various time points post-MCAO.[10]

-

Behavioral Assessment: Neurological deficits are assessed using standardized scoring systems, such as the National Institutes of Health Stroke Scale (NIHSS) in clinical trials or rodent-specific behavioral tests (e.g., rotarod, grip strength).[2]

-

Histological Analysis: At the end of the study, brain tissue is collected for histological analysis. Infarct volume is measured using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining. Immunohistochemistry is performed to assess markers of astrogliosis (GFAP) and S100B expression.[12]

-

Data Analysis: Statistical comparisons are made between the ONO-2506-treated group and a vehicle-treated control group.

Signaling Pathways and Experimental Workflows

S100B-RAGE Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of S100B to RAGE and the inhibitory effect of ONO-2506.

Caption: ONO-2506 inhibits S100B synthesis in astrocytes, preventing its secretion and subsequent activation of the RAGE receptor on neurons and microglia, thereby reducing neuroinflammation and neuronal apoptosis.

Experimental Workflow for ONO-2506 Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of ONO-2506.

Caption: A typical preclinical workflow for evaluating ONO-2506, from in vitro screening and in vivo efficacy studies to pharmacokinetic analysis.

Conclusion

ONO-2506 (arundic acid) represents a targeted therapeutic approach for neurological disorders by specifically inhibiting the synthesis of the pro-inflammatory protein S100B in astrocytes. Preclinical and early-phase clinical studies have demonstrated its potential to reduce neuroinflammation and improve neurological outcomes. The asymmetric synthesis of the active (R)-enantiomer is critical for its therapeutic efficacy. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of ONO-2506 in a broader range of neurological conditions. This guide provides a foundational understanding of the core scientific and technical aspects of ONO-2506 for professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The S100B/RAGE Axis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Arundic Acid, an Astrocyte Modulating Agent, in Acute Ischemic Stroke | Semantic Scholar [semanticscholar.org]

- 10. Modulation of astrocytic activation by arundic acid (ONO-2506) mitigates detrimental effects of the apolipoprotein E4 isoform after permanent focal ischemia in apolipoprotein E knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunohistochemical analysis of brain lesions using S100B and glial fibrillary acidic protein antibodies in arundic acid- (ONO-2506) treated stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

ONO-2506: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of the Astrocyte Modulator ONO-2506 (Arundic Acid)

Introduction

ONO-2506, also known as Arundic Acid, is a novel astrocyte-modulating agent with demonstrated neuroprotective properties in a variety of preclinical models of neurological disorders.[1][2][3] Its primary mechanism of action involves the inhibition of S100B synthesis in activated astrocytes, a key process implicated in the inflammatory cascade and secondary injury following central nervous system (CNS) insults.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental findings related to ONO-2506, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

ONO-2506 is chemically identified as (2R)-2-Propyloctanoic acid. Its structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (2R)-2-propyloctanoic acid |

| Synonyms | Arundic acid, ONO-2506 |

| CAS Number | 185517-21-9 |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol |

| SMILES | CCC--INVALID-LINK--C(O)=O |

| InChI Key | YCYMCMYLORLIJX-SNVBAGLBSA-N |

| Property | Value |

| Appearance | Colorless to yellow oil |

| Solubility | Soluble in DMSO and ethanol |

| Storage Temperature | -20°C |

Pharmacological Properties and Mechanism of Action

The principal pharmacological effect of ONO-2506 is the inhibition of the synthesis of S100B, a calcium-binding protein primarily expressed in astrocytes.[3][4] Under pathological conditions such as ischemic stroke, intracerebral hemorrhage, and neurodegenerative diseases, astrocytes become activated and overproduce S100B.[3][5] Elevated extracellular S100B can then act as a damage-associated molecular pattern (DAMP), binding to the Receptor for Advanced Glycation End products (RAGE) on neurons and other glial cells.[6] This interaction triggers a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to a pro-inflammatory response and exacerbating neuronal damage.[2][4]

By inhibiting S100B synthesis, ONO-2506 effectively dampens this detrimental inflammatory cascade. Furthermore, ONO-2506 has been shown to modulate glutamate transporter expression in astrocytes, which may contribute to its neuroprotective effects by enhancing the clearance of excitotoxic glutamate from the synaptic cleft.[3] There is also evidence to suggest that ONO-2506 may influence the Akt signaling pathway, a key regulator of cell survival.

Signaling Pathway of ONO-2506 Action

Caption: Signaling pathway of ONO-2506's neuroprotective effects.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the efficacy of ONO-2506 in various preclinical models.

Intracerebral Hemorrhage (ICH) Model in Rats

-

Objective: To assess the neuroprotective effects of ONO-2506 in a rat model of ICH.[5][7]

-

Animal Model: Adult male Wistar rats.

-

ICH Induction: Stereotactic injection of collagenase type IV into the striatum to induce hemorrhage.

-

ONO-2506 Administration: Intracerebroventricular (ICV) injection of ONO-2506 (e.g., 2 µg/µl) immediately before or after ICH induction.[5]

-

Assessments:

-

Neurological Deficits: Evaluated using behavioral tests such as the ladder rung walking test and grip strength test at various time points post-ICH.[7]

-

Histological Analysis: Brains are sectioned and stained to assess lesion volume, astrogliosis (GFAP staining), and microglial activation (Iba1 staining).

-

Biochemical Analysis: Levels of S100B, pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue and serum are quantified using ELISA.[7]

-

Ischemic Stroke Model in Rodents

-

Objective: To determine the effect of ONO-2506 on infarct volume and neurological outcome following focal cerebral ischemia.

-

Animal Model: Rats or mice.

-

Ischemia Induction: Transient or permanent middle cerebral artery occlusion (MCAO) is a commonly used method.

-

ONO-2506 Administration: Typically administered intravenously (e.g., 10 mg/kg) at various time points before or after the ischemic insult.

-

Assessments:

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.

-

Neurological Score: Neurological deficits are assessed using a standardized scoring system (e.g., Bederson's score).

-

Molecular Analysis: Western blotting or immunohistochemistry can be used to measure the expression of S100B and other relevant proteins in the peri-infarct region.

-

Workflow for a Typical Preclinical Stroke Study

Caption: Experimental workflow for assessing ONO-2506 in a stroke model.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of ONO-2506.

Table 1: Effect of ONO-2506 on S100B Levels

| Model | Species | Dose | Administration Route | % Reduction in S100B | Reference |

| Intracerebral Hemorrhage | Rat | 2 µg/µl | ICV | Significant reduction in striatum, serum, and CSF | [5] |

| Ischemic Stroke (Clinical) | Human | 8 mg/kg/h | IV | Lower increase from baseline vs. placebo | [8] |

| Spinal Cord Injury | Rat | 20 mg/kg | IV | Significantly lower S100B staining | [2] |

Table 2: Effect of ONO-2506 on Infarct/Lesion Volume

| Model | Species | Dose | Administration Route | % Reduction in Infarct/Lesion Volume | Reference |

| Ischemic Stroke | Rat | 10 mg/kg | IV | Prevented delayed infarct expansion | [3] |

| Spinal Cord Injury | Rat | 20 mg/kg | IV | Prevented secondary expansion of the lesion | [2] |

Table 3: Effect of ONO-2506 on Inflammatory Cytokines

| Model | Species | Dose | Cytokine | Effect | Reference |

| Intracerebral Hemorrhage | Rat | 2 µg/µl | TNF-α | Reduced levels at 7 days post-ICH | [7] |

| Intracerebral Hemorrhage | Rat | 2 µg/µl | IL-1β | Reduced levels at 7 days post-ICH | [7] |

Conclusion

ONO-2506 (Arundic Acid) is a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of S100B synthesis in astrocytes. Preclinical studies have consistently demonstrated its efficacy in reducing neuronal damage, inflammation, and improving functional outcomes in various models of CNS injury and disease. The data presented in this technical guide highlight the therapeutic potential of ONO-2506 and provide a solid foundation for further research and development in the field of neuroprotection. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for scientists investigating the role of astrocyte modulation in neurological disorders. Further clinical trials are warranted to fully elucidate the safety and efficacy of ONO-2506 in human patients.[9][10]

References

- 1. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect on Different Glial Cell Types of S100B Modulation in Multiple Sclerosis Experimental Models [mdpi.com]

- 7. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of arundic acid on serum S-100beta in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Technical Guide: Identification of the Biological Target of a Pan-BET Inhibitor, Exemplified by ODM-207

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the methods used to identify and characterize the biological target of the potent, selective, and orally active pan-BET (Bromodomain and Extra-Terminal) inhibitor, ODM-207. Bromodomain-containing proteins (BRDs), particularly the BET family (BRD2, BRD3, BRD4, and BRDT), are epigenetic readers that play a critical role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histones, which recruits transcriptional machinery to promoters and enhancers of target genes, including key oncogenes like MYC.[2] Small molecule inhibitors that disrupt this interaction have emerged as a promising therapeutic strategy in oncology.[3] ODM-207 is a novel BET inhibitor that has demonstrated potent anti-proliferative effects in various preclinical cancer models.[4][5] This document details the experimental workflows and data that establish the BET family of proteins as the direct biological target of ODM-207.

Quantitative Data Summary

The inhibitory activity of ODM-207 against multiple BET family bromodomains was quantified to establish its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting the target, are summarized in the table below.

| Target Bromodomain | IC50 (nM) |

| BRD2 BD1 | 61[6] |

| BRD3 BD1 | 86[6] |

| BRD4 BD1 | 116[6] |

| BRD4 (full length) | 89[6] |

| BRDT BD1 | 89[6] |

Experimental Protocols

The following protocols are representative of the standard methodologies employed to identify and validate the biological target of a BET inhibitor like ODM-207.

Target Binding Affinity: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity of the inhibitor to its target bromodomain. It measures the disruption of the interaction between the bromodomain and an acetylated histone peptide.

Methodology:

-

Reagent Preparation :

-

Prepare a 3x assay buffer and dilute to 1x with distilled water.[7]

-

Reconstitute terbium (Tb)-labeled donor and dye-labeled acceptor (e.g., a fluorescently tagged acetylated histone peptide) in the 1x assay buffer.[7]

-

Dilute the target BET bromodomain protein (e.g., BRD4) to the desired concentration (e.g., 3 ng/µl) in 1x assay buffer.[8]

-

Prepare a serial dilution of ODM-207 in 10% DMSO.[7]

-

-

Assay Procedure (384-well plate format) :

-

Add 5 µl of the diluted Tb-labeled donor and 5 µl of the dye-labeled acceptor to each well.[8]

-

Add 2 µl of the ODM-207 serial dilutions to the 'Test Inhibitor' wells. Add 2 µl of 10% DMSO to the 'Negative Control' and 'Positive Control' wells.[7]

-

Initiate the reaction by adding 3 µl of the diluted BET bromodomain protein to the 'Test Inhibitor' and 'Positive Control' wells.[8]

-

Incubate the plate at room temperature for 2 hours.[7]

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity using a microplate reader capable of TR-FRET.[7]

-

Read the Tb-donor emission at 620 nm and the dye-acceptor emission at 665 nm.[8]

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[8]

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Activity: Cell Viability and Proliferation Assay

This assay determines the effect of the BET inhibitor on the growth and viability of cancer cells.

Methodology:

-

Cell Culture :

-

Culture cancer cell lines (e.g., ER+ breast cancer cell lines) under standard conditions (37°C, 5% CO2).[9]

-

-

Assay Procedure (96-well plate format) :

-

Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[10]

-

Prepare serial dilutions of ODM-207 in the culture medium. The final DMSO concentration should not exceed 0.1%.[10]

-

Treat the cells with the ODM-207 dilutions and a vehicle control (DMSO).[11]

-

Incubate the plates for a defined period (e.g., 72 hours).[9][10]

-

-

Viability Assessment (using CellTiter-Glo® as an example) :

-

Equilibrate the plate to room temperature for 30 minutes.[9]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.[9]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[9]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Measure the luminescence using a plate reader.[9]

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the results and determine the GI50 (concentration causing 50% growth inhibition) value using non-linear regression analysis.[9]

-

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical assay that confirms direct binding of the inhibitor to its target protein in a cellular environment based on ligand-induced thermal stabilization.[12][13]

Methodology:

-

Cell Treatment :

-

Treat intact cells with ODM-207 at various concentrations or a vehicle control.[13]

-

-

Heat Treatment :

-

Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation.[14]

-

-

Cell Lysis and Protein Quantification :

-

Lyse the cells to release the soluble proteins.[13]

-

Separate the precipitated (denatured) proteins from the soluble fraction by centrifugation.[13]

-

Quantify the amount of soluble target protein (e.g., BRD4) in the supernatant at each temperature using Western blotting or another protein quantification method.[11]

-

-

Data Analysis :

-

Plot the amount of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples.

-

The binding of ODM-207 to the BET protein will result in a shift of the melting curve to a higher temperature, indicating target engagement.[11]

-

Downstream Target Modulation: Western Blot Analysis of c-Myc

This protocol assesses the effect of the inhibitor on the protein levels of a known downstream target of BET proteins, the oncoprotein c-Myc.

Methodology:

-

Cell Treatment and Lysis :

-

SDS-PAGE and Protein Transfer :

-

Immunoblotting :

-

Detection and Analysis :

Global Gene Expression Changes: RNA-Sequencing

RNA-sequencing (RNA-seq) is used to obtain a comprehensive profile of the transcriptional changes induced by the BET inhibitor.

Methodology:

-

Cell Treatment and RNA Isolation :

-

Library Preparation and Sequencing :

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.[16]

-

Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase.[17]

-

Prepare the sequencing libraries according to the manufacturer's protocol (e.g., NEBNext® Ultra™ Directional RNA Library Prep Kit).[17]

-

Perform high-throughput sequencing of the prepared libraries.

-

-

Data Analysis :

-

Align the sequencing reads to a reference genome.

-

Quantify the expression levels of genes.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon ODM-207 treatment.

-

Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify the biological pathways affected by the inhibitor.[18]

-

Visualizations

Signaling Pathway of BET Inhibition

Caption: Mechanism of action of the BET inhibitor ODM-207.

Experimental Workflow for BET Inhibitor Target Identification

Caption: Experimental workflow for BET inhibitor target identification.

References

- 1. Facebook [cancer.gov]

- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

- 17. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Profile of Tirabrutinib (ONO-4059)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on publicly available preclinical and early clinical data. The compound "ONO 207" did not yield sufficient public data for a technical review. Based on the portfolio of Ono Pharmaceutical, this guide focuses on the well-documented Bruton's Tyrosine Kinase (BTK) inhibitor, Tirabrutinib (ONO-4059, GS-4059) , which is presumed to be the intended subject of the query.

Executive Summary

Tirabrutinib (ONO-4059) is a second-generation, highly potent, and selective oral inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival for various B-cell malignancies.[1][2] Tirabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1][3] Its high selectivity for BTK over other kinases, such as those in the SRC and TEC families, is designed to minimize off-target effects and improve its safety profile compared to first-generation BTK inhibitors.[4][5] Preclinical in vitro and in vivo studies have demonstrated Tirabrutinib's ability to potently inhibit B-cell proliferation, induce apoptosis in malignant B-cell lines, and suppress tumor growth in animal models.[5][6][7]

Mechanism of Action: BTK Inhibition

Tirabrutinib exerts its therapeutic effect by selectively and irreversibly inhibiting BTK.[1] The BCR signaling cascade is essential for B-cell development, activation, and survival. In many B-cell cancers, this pathway is constitutively active, promoting malignant cell growth. By inhibiting BTK, Tirabrutinib effectively blocks downstream signaling, including the activation of pathways like AKT and ERK, which ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells.[1][4]

In Vitro Studies

Enzymatic and Cellular Potency

Tirabrutinib demonstrates potent inhibition of BTK enzymatic activity and B-cell proliferation. Multiple studies report IC₅₀ values in the low nanomolar range, confirming its high potency. The compound effectively inhibits the proliferation of various malignant B-cell lines, particularly those of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), such as TMD8.[4][6][8]

Table 1: In Vitro Potency of Tirabrutinib (ONO-4059)

| Assay Type | Target / Cell Line | Result (IC₅₀) | Reference |

|---|---|---|---|

| Enzymatic Assay | Bruton's Tyrosine Kinase (BTK) | 2.2 nM | [6] |

| Enzymatic Assay | Bruton's Tyrosine Kinase (BTK) | 6.8 nM | [7] |

| Cell Proliferation | TMD8 (ABC-DLBCL) | 3.59 nM | [4] |

| BTK Autophosphorylation | TMD8 (ABC-DLBCL) | 23.9 nM | [4] |

| Cell Proliferation | U-2932 (ABC-DLBCL) | 27.6 nM | [4] |

| BTK Autophosphorylation | U-2932 (ABC-DLBCL) | 12.0 nM | [4] |

| Cell Proliferation | OCI-Ly10 | 9.13 nM | [7] |

| Cell Proliferation | SU-DHL-6 | 17.10 nM |[7] |

Kinase Selectivity

A key feature of Tirabrutinib is its high selectivity for BTK. Kinome scanning has shown significantly less inhibition of off-target kinases compared to the first-generation inhibitor, ibrutinib. This includes minimal activity against kinases involved in T-cell receptor signaling (e.g., ITK, LCK) and EGFR, which may contribute to a more favorable safety profile.[4][5]

Table 2: Kinase Selectivity Profile of Tirabrutinib (ONO-4059)

| Kinase | Selectivity Fold (vs. BTK) | Biological Role | Reference |

|---|---|---|---|

| FYN | >700x | BCR Signaling (Upstream) | [4] |

| LYN | >700x | BCR Signaling (Upstream) | [4] |

| ITK | >200x | T-Cell Receptor Signaling | [4] |

| JAK3 | >200x | Cytokine Signaling | [4] |

| LCK | >200x | T-Cell Receptor Signaling | [4] |

| EGFR | >3597x | Growth Factor Signaling |[4] |

In Vivo Studies

Xenograft Tumor Models

In vivo studies using mouse xenograft models with human B-cell lymphoma cell lines have demonstrated Tirabrutinib's anti-tumor efficacy. Oral administration of the compound leads to significant, dose-dependent inhibition of tumor growth.[4][7]

Table 3: In Vivo Efficacy of Tirabrutinib in a TMD8 Xenograft Model

| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|

| SCID Mice | TMD8 (ABC-DLBCL) | 6 mg/kg, p.o., daily | Tumor growth inhibition | [7] |

| SCID Mice | TMD8 (ABC-DLBCL) | 20 mg/kg, p.o., daily | Complete tumor suppression at Day 14 |[7] |

Experimental Protocols

BTK Enzymatic Inhibition Assay

-

Objective: To determine the concentration of Tirabrutinib required to inhibit 50% of BTK enzymatic activity (IC₅₀).

-

Methodology: A biochemical assay is performed using recombinant human BTK protein. The kinase reaction is initiated by adding ATP to a mixture of the enzyme and a specific substrate peptide. Tirabrutinib is added at various concentrations. The reaction is allowed to proceed for a set time at room temperature, after which the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method. The IC₅₀ value is calculated from the resulting dose-response curve.

Cell Proliferation Assay

-

Objective: To measure the effect of Tirabrutinib on the growth of malignant B-cell lines.

-

Methodology: B-cell lymphoma lines (e.g., TMD8, U-2932) are seeded in 96-well plates and incubated with serially diluted concentrations of Tirabrutinib for a period of approximately 72 hours.[4][7] Cell viability or proliferation is then assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo®, which measures metabolic activity. The IC₅₀ is determined by plotting cell viability against drug concentration.

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor activity of Tirabrutinib in a living organism.

-

Methodology:

-

Implantation: Immunodeficient mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of a human B-cell lymphoma cell line (e.g., 5-10 x 10⁶ TMD8 cells).[5][7]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into groups and treated orally (p.o.) once daily with either a vehicle control or Tirabrutinib at specified doses (e.g., 6 mg/kg, 20 mg/kg).[7]

-

Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 3 weeks).[7]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between treated and vehicle groups.

-

Conclusion

The comprehensive in vitro and in vivo data for Tirabrutinib (ONO-4059) establish it as a potent and highly selective BTK inhibitor. Its ability to effectively block BCR signaling, inhibit the proliferation of malignant B-cells, and suppress tumor growth in preclinical models provides a strong rationale for its clinical development in B-cell malignancies. The high selectivity of Tirabrutinib suggests the potential for a favorable safety profile, addressing some of the limitations observed with less selective, first-generation BTK inhibitors.

References

- 1. What is the mechanism of Tirabrutinib Hydrochloride? [synapse.patsnap.com]

- 2. Phase 2 Prospect Study of Tirabruntinib | ONO Pharma USA, Inc. [us.ono-pharma.com]

- 3. tirabrutinib hydrochloride [drugcentral.org]

- 4. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 5. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity of ONO-2506 (Arundic Acid)

Disclaimer: Initial searches for "ONO 207" did not yield relevant information on a specific pharmaceutical compound. The provided information pertains to ONO-2506, also known as arundic acid, which is likely the intended subject of the query. ONO-2506 was an investigational drug for neurological conditions, and its development was discontinued. This guide summarizes publicly available data from preclinical and clinical studies.

Executive Summary

ONO-2506 (arundic acid) is a novel small molecule that modulates astrocyte activation by inhibiting the synthesis of the S100B protein.[1][2] It was investigated for its neuroprotective effects in various neurological disorders, including acute ischemic stroke.[3][4] Preclinical studies in rodent models of ischemic stroke, intracerebral hemorrhage, and spinal cord injury demonstrated that ONO-2506 could reduce neuroinflammation, decrease infarct size, and improve functional outcomes.[2][5][6] Clinical trials in acute ischemic stroke patients showed that ONO-2506 was generally well-tolerated, with no dose-dependent pattern of serious adverse events.[3] However, Phase II trials were discontinued as the drug did not show a statistically significant benefit over placebo.[4][7] This guide provides a comprehensive overview of the available safety and toxicity data for ONO-2506, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

ONO-2506's primary mechanism of action is the inhibition of S100B protein synthesis in astrocytes.[1][2] S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes in response to central nervous system (CNS) injury, can have detrimental effects on neuronal survival through the activation of various intracellular signaling pathways.[1][2] By inhibiting S100B synthesis, ONO-2506 aims to mitigate the downstream inflammatory cascade. This includes reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as decreasing reactive oxygen species (ROS) production.[2][8] Furthermore, ONO-2506 has been suggested to restore the activity of astroglial glutamate transporters.[1]

Preclinical Safety and Toxicity

Preclinical studies of ONO-2506 in various rodent models of CNS injury have provided some insights into its safety profile. These studies primarily focused on efficacy but reported observations relevant to safety.

Key Findings from Preclinical Studies:

-

In a rat model of permanent focal ischemia, ONO-2506 administered at doses of 3 and 10 mg/kg was shown to decrease the number of TUNEL-positive neurons, reduce infarct size, and improve motor performance without reported adverse effects at these doses.[5]

-

In a mouse model of MPTP-induced Parkinson's disease, ONO-2506 at a dose of 30 mg/kg reversed motor deficits.[5]

-

In rats with intracerebral hemorrhage, intracerebroventricular administration of ONO-2506 prevented motor dysfunction and reduced levels of S100B, astrogliosis, and microglial activation.[2][8]

-

A study on rats with spinal cord injury showed that ONO-2506 at 20 mg/kg improved motor function and inhibited the expansion of secondary injury.[6]

While these studies support the biological activity of ONO-2506, they do not constitute a full preclinical toxicology assessment. Detailed information on parameters such as maximum tolerated dose (MTD), no-observed-adverse-effect level (NOAEL), or comprehensive histopathological analysis of non-target organs is not extensively available in the public literature.

Clinical Safety and Tolerability

The clinical safety and tolerability of ONO-2506 were evaluated in Phase I and Phase II trials for acute ischemic stroke.

A multicenter, dose-escalating, randomized, double-blind Phase I trial enrolled 92 subjects with acute ischemic stroke.[3] Patients received intravenous infusions of ONO-2506 (2-12 mg/kg/h) or placebo for one hour daily for seven days.[3] The study reported no dose-related pattern of serious adverse events.[3]

Table 1: Summary of Adverse Events in Phase I Stroke Trial [3]

| Event | ONO-2506 (n=49) | Placebo (n=43) |

| Premature Terminations due to AEs | 4 (8.2%) | 5 (11.6%) |

| Deaths | 2 (4.1%) | 4 (9.3%) |

A Phase II trial in Japan involving 448 patients used intravenous doses of 0.4, 4, or 8 mg/kg for 7 days. This study concluded that ONO-2506 was safe.[4] Another Phase II trial, the RREACT study in 841 patients, was discontinued because ONO-2506 showed no benefit over placebo.[4][7]

Overall, the clinical data suggest that ONO-2506 has a favorable safety profile in the studied populations and dose ranges, with an adverse event profile comparable to that of placebo in critically ill stroke patients.

Experimental Protocols

This section details the methodologies used in key preclinical and clinical studies of ONO-2506.

This protocol is based on a study evaluating the effect of ONO-2506 in a rat model of ICH.[2][9]

-

Animal Model: Adult male Wistar rats (300-350g) were used.[2]

-

ICH Induction: Rats were anesthetized, and ICH was induced by stereotactic injection of collagenase into the left striatum.[2][8]

-

Drug Administration: ONO-2506 (2 μg/μl) or vehicle was administered via intracerebroventricular (ICV) injection.[2][8][9]

-

Outcome Measures:

-

Neurological Deficits: Assessed using the Ladder rung walking and Grip strength tests.[2][8]

-

Immunofluorescence Analysis: Striatal levels of S100B, GFAP (an astrocyte marker), and CD11b (a microglia marker) were assessed.[2]

-

ELISA: Striatal levels of IL-1β and TNF-α were measured.[2][8]

-

ROS Production: Analyzed by dichlorofluorescein (DCF) oxidation.[2][8]

-

References

- 1. Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and tolerability of arundic acid in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Arundic acid (ONO-2506) inhibits secondary injury and improves motor function in rats with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Arundic Acid (ONO-2506) Attenuates Neuroinflammation and Prevents Motor Impairment in Rats with Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arundic Acid (ONO-2506), an Inhibitor of S100B Protein Synthesis, Prevents Neurological Deficits and Brain Tissue Damage Following Intracerebral Hemorrhage in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-2745 (Remimazolam): A Technical Guide to its Role in the GABAergic Pathway for Sedation and Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-2745, also known as remimazolam, is an ultra-short-acting intravenous benzodiazepine designed for procedural sedation and the induction and maintenance of general anesthesia. Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide provides a comprehensive technical overview of remimazolam's interaction with the GABAergic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

The GABAergic Pathway in Sedation and Anesthesia

The state of sedation and general anesthesia is primarily achieved by enhancing inhibitory neurotransmission in the brain. The GABA-A receptor, a ligand-gated ion channel, plays a pivotal role in this process. When the endogenous ligand, GABA, binds to the GABA-A receptor, it opens a chloride ion (Cl-) channel, leading to an influx of Cl- into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines, like remimazolam, do not directly activate the GABA-A receptor but bind to a distinct allosteric site, enhancing the effect of GABA. This potentiation of GABAergic inhibition is the fundamental mechanism by which remimazolam induces sedation and anesthesia.

Mechanism of Action of ONO-2745 (Remimazolam)

Remimazolam is a high-affinity ligand for the benzodiazepine binding site on the GABA-A receptor.[1] It acts as a positive allosteric modulator, increasing the frequency of chloride channel opening in the presence of GABA.[2][3] This amplified inhibitory signal in the central nervous system leads to the clinical effects of sedation, anxiolysis, and amnesia.[1]

A key feature of remimazolam is its unique metabolic pathway. It is rapidly hydrolyzed by tissue esterases, primarily in the liver, to an inactive metabolite, CNS7054.[2][4] This organ-independent metabolism results in a rapid onset and offset of action and a predictable recovery profile.[2]

Quantitative Data

The following tables summarize key quantitative data for ONO-2745 (remimazolam) from preclinical and clinical studies.

Table 1: Receptor Binding and Potency

| Parameter | Value | Species/System | Reference |

| GABA-A Receptor Binding Affinity (Docking Score) | -6.9 kcal/mol | Human (in silico) | [5][6][7] |

| Midazolam GABA-A Receptor Binding Affinity (Docking Score) | -7.1 kcal/mol | Human (in silico) | [5] |

| Propofol GABA-A Receptor Binding Affinity (Docking Score) | -5.2 kcal/mol | Human (in silico) | |

| Etomidate GABA-A Receptor Binding Affinity (Docking Score) | -5.1 kcal/mol | Human (in silico) |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Population | Reference |

| Clearance (CL) | 1.33 L/min/70 kg | General Anesthesia Patients | [8] |

| Volume of Distribution at Steady State (Vss) | 35.4 L | Healthy Male Volunteers | |

| Terminal Half-life (t1/2) | 0.75 hours | Healthy Volunteers |

Table 3: Clinical Efficacy and Safety (vs. Propofol in General Anesthesia)

| Outcome | Remimazolam | Propofol | p-value | Reference |

| Incidence of Hypotension | Significantly Lower | Higher | <0.0001 | [9] |

| Time to Loss of Consciousness | Longer (37.01 sec) | Shorter | <0.0001 | [9] |

| Time to Recovery of Consciousness | Shorter (5.47 min) | Longer | 0.04 | [9] |

| Incidence of Injection Pain | Significantly Lower | Higher | <0.0001 | [9] |

Experimental Protocols

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction of remimazolam with the GABA-A receptor.

Methodology:

-

Software: AutoDock Vina[5]

-

Receptor Structure: A homology model of the human GABA-A receptor (e.g., based on PDB ID: 6D6U) is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: The 3D structure of remimazolam is generated and optimized for energy.

-

Docking Parameters:

-

A grid box is defined to encompass the benzodiazepine binding site at the interface of the α1 and γ2 subunits.

-

The exhaustiveness of the search is typically set to a high value to ensure a thorough exploration of the conformational space.

-

-

Analysis: The docking results are analyzed to identify the lowest binding energy (reported in kcal/mol) and the key amino acid residues involved in the interaction.

In Vitro Metabolism Assay

Objective: To determine the metabolic stability of remimazolam in human liver microsomes.

Methodology:

-

System: Human liver microsomes (HLM).

-

Procedure:

-

Remimazolam (at a concentration of 1 µM) is incubated with HLM (0.5 mg/mL) in a phosphate buffer at 37°C.

-

The reaction is initiated by the addition of NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of remimazolam.

-

-

Analysis: The rate of disappearance of remimazolam is used to calculate its in vitro half-life and intrinsic clearance.

Electrophysiology (Patch-Clamp)

Objective: To characterize the modulatory effect of remimazolam on GABA-A receptor function.

Methodology:

-

System: HEK293 cells transiently expressing human α1β3γ2L GABA-A receptor subunits.[3]

-

Technique: Whole-cell patch-clamp electrophysiology.[3]

-

Procedure:

-

A baseline GABA-evoked current is established by applying a sub-saturating concentration of GABA (e.g., 1 µM).[3]

-

Remimazolam is co-applied with GABA, and the change in the chloride current is measured.

-

A concentration-response curve is generated by applying a range of remimazolam concentrations.

-

-

Analysis: The potentiation of the GABA-evoked current by remimazolam is quantified to determine its EC50.

Population Pharmacokinetic (PK) Modeling

Objective: To characterize the pharmacokinetic profile of remimazolam and identify sources of variability.

Methodology:

-

Model Structure: A multi-compartment model (e.g., three-compartment for remimazolam and two-compartment for its metabolite CNS7054) is typically used to describe the distribution and elimination of the drug.[8]

-

Data: Plasma concentration-time data from clinical trials are used.

-

Analysis: The model is fitted to the data to estimate key PK parameters such as clearance, volume of distribution, and intercompartmental clearance. Covariates (e.g., age, weight, renal function) are tested to identify their influence on the PK parameters.

Phase III Clinical Trial for General Anesthesia

Objective: To evaluate the efficacy and safety of remimazolam for the induction and maintenance of general anesthesia.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, parallel-group comparative trial.[12]

-

Patient Population: Adult surgical patients, including those with higher anesthetic risk (ASA Class III).[12]

-

Inclusion Criteria:

-

Age 18-65 years.

-

Scheduled for a surgical procedure requiring general anesthesia.

-

ASA physical status I, II, or III.

-

-

Exclusion Criteria:

-

Known allergy to benzodiazepines or opioids.

-

Severe respiratory or cardiac disease.

-

History of drug or alcohol abuse.

-

-

Intervention:

-

Induction: Continuous infusion of remimazolam at a specified rate (e.g., 6 or 12 mg/kg/h).[12]

-

Maintenance: Continuous infusion of remimazolam titrated to maintain a desired level of anesthesia (e.g., guided by Bispectral Index [BIS] monitoring).

-

-

Primary Endpoints:

-

Success rate of anesthesia induction.

-

Incidence of adverse events, particularly hypotension and respiratory depression.

-

-

Statistical Analysis: Efficacy is often assessed using non-inferiority or superiority analyses compared to a standard anesthetic agent like propofol. Safety data is summarized descriptively and compared between groups using appropriate statistical tests.

Visualizations

References

- 1. Clinical Experience With Remimazolam in Neuroanesthesiology and Neurocritical Care: An Educational Focused Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of remimazolam in primary human hepatocytes during continuous long-term infusion in a 3-D bioreactor system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. In-Silico Molecular Interaction and Pharmacokinetic Evaluation of Remimazolam and Major Intravenous Anesthetics Targeting GABAA Receptors | Texila Journal [texilajournal.com]

- 8. Model-Informed Precision Dosing of Remimazolam in General Anesthesia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A population pharmacodynamic Markov mixed‐effects model for determining remimazolam‐induced sedation when co‐administered with fentanyl in procedural sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmxrepo.com [pmxrepo.com]

- 12. Safety and efficacy of remimazolam in induction and maintenance of general anesthesia in high-risk surgical patients (ASA Class III): results of a multicenter, randomized, double-blind, parallel-group comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-207: A Technical Overview of Preliminary Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-207, also identified in scientific literature as ODM-207, is a novel, orally bioavailable small molecule that functions as a potent and selective pan-BET (Bromodomain and Extra-Terminal) inhibitor.[1][2][3] The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes and cell cycle proteins.[1][4] By targeting these proteins, ONO-207 represents a promising therapeutic strategy in various malignancies. This technical guide synthesizes the preliminary research findings on ONO-207, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Data

In Vitro Inhibitory Activity

ONO-207 has demonstrated potent inhibition of various BET bromodomains. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Bromodomain Target | IC50 (nM) |

| BRD2 BD1 | 61[5] |

| BRD3 BD1 | 86[5] |

| BRD4 BD1 | 116[5] |

| BRD4 (full length) | 89[5] |

| BRDT BD1 | 89[5] |

Phase 1 Clinical Trial Data (Selected Solid Tumors)

A first-in-human, open-label Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ONO-207 in patients with selected solid tumors.[6]

| Parameter | Value |

| Number of Patients | 35[6] |

| Patient Population with Castrate-Resistant Prostate Cancer | 12 (34%)[6] |

| Highest Studied Dose | 2 mg/kg[6] |

| Dose-Limiting Toxicity | Intolerable fatigue[6] |

| Common Adverse Events | Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting[6] |

| Objective Responses (Partial or Complete) | 0[6] |

Mechanism of Action and Signaling Pathways

ONO-207 exerts its anti-tumor effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin.[4] This leads to the transcriptional repression of key oncogenes, most notably MYC.[1][2][3] The inhibition of BET proteins by ONO-207 disrupts the recruitment of transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), leading to cell cycle arrest and apoptosis.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The emerging role of BET inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-4641 (Etrasimod): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4641, also known as Etrasimod (and formerly Ceralifimod), is a next-generation, orally bioavailable, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It has garnered significant attention within the scientific community for its therapeutic potential in a range of immune-mediated inflammatory diseases.[1] This technical guide provides a comprehensive overview of the existing literature on ONO-4641, presenting key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental applications.

Core Mechanism of Action

ONO-4641 exerts its immunomodulatory effects by acting as a potent agonist at the S1P receptors 1 and 5 (S1P₁ and S1P₅).[3][4] This selective agonism leads to the internalization and downregulation of S1P₁ receptors on lymphocytes.[4][5] As S1P₁ is crucial for the egress of lymphocytes from secondary lymphoid organs, its downregulation effectively sequesters these immune cells, preventing their migration to sites of inflammation.[4][5] This targeted approach to lymphocyte trafficking forms the basis of its therapeutic efficacy in autoimmune disorders.[6]

Preclinical Pharmacology

In Vitro Activity

ONO-4641 has demonstrated high potency and selectivity for human S1P₁ and S1P₅ receptors in vitro. The following table summarizes its binding affinities and functional activities.

| Parameter | Receptor | Value | Reference |

| EC₅₀ | hS1P₁ | 0.0273 nM (27.3 pM) | [3][4][7] |

| hS1P₅ | 0.334 nM (334 pM) | [3][4][7] | |

| Kᵢ | hS1P₁ | 0.626 nM | [5][8] |

| hS1P₄ | 28.8 nM | [5][8] | |

| hS1P₅ | 0.574 nM | [5][8] |

In Vivo Models

The efficacy of ONO-4641 has been evaluated in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and non-obese diabetic (NOD) mice, a model for type 1 diabetes.

In a rat EAE model, oral administration of ONO-4641 suppressed the onset of the disease and inhibited lymphocyte infiltration into the spinal cord in a dose-dependent manner.[4] Doses of 0.03 and 0.1 mg/kg were shown to be effective.[4] Furthermore, in a relapsing-remitting EAE model in NOD mice, ONO-4641 prevented disease relapse, with a 0.1 mg/kg dose completely inhibiting relapse.[4][7]

In a mouse model of immune-mediated aplastic anemia, ONO-4641 demonstrated the ability to regulate the trafficking of T lymphocytes and hematopoietic stem cells.[9] This led to an alleviation of pancytopenia and a reduction in the destruction of bone marrow.[9] The study found that ONO-4641 inhibited the infiltration of donor-derived T lymphocytes into the bone marrow and induced the accumulation of hematopoietic stem cells.[9]

In non-obese diabetic (NOD) mice, ONO-4641 at a dose of 0.1 mg/kg prevented the onset of diabetes mellitus.[10] At doses of 0.03 and 0.1 mg/kg, it also decreased the prevalence of diabetes after its onset in a dose-dependent manner.[10]

Clinical Development

ONO-4641, under the name Etrasimod, has undergone extensive clinical evaluation, particularly for the treatment of moderately to severely active ulcerative colitis (UC).

ELEVATE UC Clinical Program

The ELEVATE UC program, a series of Phase 3 clinical trials, demonstrated the efficacy and safety of Etrasimod in patients with UC.[11][12] In the ELEVATE UC 52 trial, 27% of patients treated with 2 mg of Etrasimod achieved clinical remission at week 12, compared to 7% in the placebo group.[13][14] The positive results from these trials led to the approval of Etrasimod for the treatment of moderately to severely active UC by the U.S. Food and Drug Administration (FDA) in October 2023 and the European Medicines Agency (EMA) in 2024.[2][15]

A pooled analysis of safety data from global clinical trials, encompassing up to 2.5 years of exposure to Etrasimod, has been conducted.[16] In the placebo-controlled UC cohort, the proportion of patients with adverse events (AEs) of any grade was 59.9% for the Etrasimod group compared to 51.6% for the placebo group.[16] Serious AEs were reported in 4.6% of patients receiving Etrasimod and 5.4% of those on placebo.[16]

DreaMS Study (Multiple Sclerosis)

Interim results from the extension of the DreaMS study in patients with relapsing-remitting multiple sclerosis showed that treatment with ONO-4641 led to a reduction in magnetic resonance imaging (MRI) disease measures.[17]

Signaling Pathways and Experimental Workflows

Mechanism of Action: S1P Receptor Modulation

Caption: ONO-4641 mechanism of action on lymphocyte trafficking.

Experimental Workflow: EAE Model

Caption: Experimental workflow for evaluating ONO-4641 in a rat EAE model.

Detailed Experimental Protocols

In Vitro S1P Receptor Binding and Activity Assays

-

Objective: To determine the binding affinity (Kᵢ) and functional agonistic activity (EC₅₀) of ONO-4641 at human S1P receptors.

-

Methodology:

-

Cell Lines: CHO-K1 or HEK293 cells stably overexpressing individual human S1P receptor subtypes (S1P₁, S1P₂, S1P₃, S1P₄, S1P₅) are used.

-

Binding Assay: Competitive binding experiments are performed using radiolabeled [³³P]-S1P. Cells expressing the target receptor are incubated with a fixed concentration of [³³P]-S1P and varying concentrations of ONO-4641. The displacement of the radioligand is measured to calculate the Kᵢ value.

-

Functional Assay (GTPγS Binding or Calcium Flux):

-

GTPγS Binding: Measures the activation of G-proteins coupled to the S1P receptors. Cell membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of ONO-4641. The amount of bound [³⁵S]GTPγS is quantified to determine the EC₅₀ value.

-

Calcium Flux: For Gq-coupled receptors, changes in intracellular calcium concentration are measured using a fluorescent calcium indicator (e.g., Fura-2 AM) upon stimulation with ONO-4641.

-

-

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To evaluate the in vivo efficacy of ONO-4641 in a model of multiple sclerosis.

-

Methodology:

-

Animals: Female Lewis rats are commonly used.

-

Induction of EAE: Rats are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in complete Freund's adjuvant (CFA). A pertussis toxin injection may also be administered.

-

Treatment: ONO-4641 is administered orally once daily, typically starting before or at the onset of clinical signs. A vehicle control group is included.

-

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, 2 = hind limb weakness, etc.).

-

Histopathology: At the end of the study, spinal cords are collected, fixed, and sectioned. Sections are stained (e.g., with hematoxylin and eosin for inflammation, luxol fast blue for demyelination) to assess the degree of immune cell infiltration and myelin damage.

-

Conclusion

ONO-4641 (Etrasimod) is a potent and selective S1P receptor modulator with a well-defined mechanism of action centered on lymphocyte sequestration. Extensive preclinical data have demonstrated its efficacy in various models of autoimmune disease, and robust clinical trials have established its therapeutic benefit in moderately to severely active ulcerative colitis, leading to its regulatory approval. Its oral administration and favorable safety profile make it a valuable addition to the therapeutic landscape for immune-mediated inflammatory disorders. Further research may continue to explore its potential in other indications where lymphocyte-driven inflammation plays a key pathogenic role.

References

- 1. Etrasimod: Modulating Sphingosine-1-Phosphate Receptors to Treat Ulcerative Colitis [mdpi.com]

- 2. Etrasimod: Review of the efficacy and therapeutic prospects of a new oral therapy for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preventive and Therapeutic Efficacy of ONO-4641, a Selective Agonist for Sphingosine 1-Phosphate Receptor 1 and 5, in Preclinical Models of Type 1 Diabetes Mellitus [jstage.jst.go.jp]

- 11. Therapeutic Potential of Etrasimod in the Management of Moderately-to-Severely Active Ulcerative Colitis: Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Etrasimod for the Treatment of Ulcerative Colitis: Analysis of Infection Events from the ELEVATE UC Clinical Programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Etrasimod for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. Etrasimod: Review of the efficacy and therapeutic prospects of a new oral therapy for the treatment of ulcerative colitis | Gastroenterología y Hepatología (English Edition) [elsevier.es:443]

- 15. Frontiers | Efficacy and safety of the S1PR modulator etrasimod in the treatment of moderately to severely active ulcerative colitis during the induction phase: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

- 16. Etrasimod for the Treatment of Ulcerative Colitis: Up to 2.5 Years of Pooled Safety Data From Global Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ONO-4641 (Ceralifimod)

For Research Use Only.

Introduction

ONO-4641, also known as Ceralifimod, is a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3][4] As a second-generation S1P receptor modulator, ONO-4641's mechanism of action involves the induction of S1P1 down-regulation.[5] This modulation of S1P1 receptors prevents the egress of lymphocytes from secondary lymphoid tissues, leading to a reduction in peripheral blood lymphocyte counts.[4][5] This immunomodulatory effect has been investigated in preclinical models of multiple sclerosis and aplastic anemia, suggesting potential therapeutic benefits in autoimmune disorders.[3][4][5][6][7]

These application notes provide detailed protocols for assays relevant to the study of ONO-4641, focusing on its primary mechanism of action. The included data and protocols are intended to guide researchers in the design and execution of experiments to evaluate the effects of ONO-4641.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for ONO-4641 based on preclinical studies.

| Parameter | Species | Value | Receptor | Assay Type |

| EC50 | Human | 0.0273 nM | S1P1 | In vitro agonist activity |

| EC50 | Human | 0.334 nM | S1P5 | In vitro agonist activity |

| Ki | Human | 0.626 nM | S1P1 | Competitive binding assay |

Table 1: Summary of in vitro potency of ONO-4641.[4][5]

Signaling Pathway

The diagram below illustrates the signaling pathway of S1P and the mechanism of action of ONO-4641.

Caption: S1P/S1P1 signaling and ONO-4641 mechanism of action.

Experimental Protocols

Assay: In Vitro S1P1 Receptor Down-regulation by Western Blot

This protocol details the procedure to measure the down-regulation of the S1P1 receptor in a lymphocyte cell line (e.g., Jurkat) following treatment with ONO-4641.

Objective: To quantify the change in S1P1 protein expression in response to ONO-4641 treatment.

Materials:

-

Jurkat T-lymphocyte cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

ONO-4641 (Ceralifimod)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary Antibody: Rabbit anti-S1P1

-

Primary Antibody: Mouse anti-β-actin (or other loading control)

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

PVDF membrane

-

Skim milk or Bovine Serum Albumin (BSA) for blocking

Experimental Workflow Diagram:

Caption: Workflow for S1P1 receptor down-regulation assay.

Procedure:

-

Cell Culture:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.

-

Plate cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

-

ONO-4641 Treatment:

-

Prepare a stock solution of ONO-4641 in DMSO.

-

Treat cells with varying concentrations of ONO-4641 (e.g., 0.1 nM, 1 nM, 10 nM, 25 nM).

-

Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for a predetermined time (e.g., 4 hours or 24 hours) at 37°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples with RIPA buffer.

-